4-(azidomethyl)tetrahydro-2H-pyran
Overview
Description
“4-(azidomethyl)tetrahydro-2H-pyran” is a chemical compound . It is a derivative of tetrahydropyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of pyran derivatives has been a topic of interest in the field of synthetic chemistry. A common approach involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its parent compound, tetrahydropyran. In the gas phase, tetrahydropyran exists in its lowest energy C_s symmetry chair conformation . The addition of the azidomethyl group at the 4th position would modify this structure.Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “this compound”, are commonly used in organic synthesis. Specifically, the 2-tetrahydropyranyl (THP) group is a common protecting group for alcohols . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers. These ethers are resilient to a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its parent compound, tetrahydropyran. Tetrahydropyran is a colorless volatile liquid with a density of 0.880 g/cm^3, a melting point of -45 °C, and a boiling point of 88 °C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydropyrans
Various derivatives of tetrahydro-2H-pyran, similar to 4-(azidomethyl)tetrahydro-2H-pyran, have been synthesized for a range of applications. For instance, (2RS,6RS)-2-(4-methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)ones were created via oxidative carbon-hydrogen bond activation reactions. These compounds, once synthesized, were further modified using click chemistry, demonstrating the versatility of tetrahydropyrans in chemical synthesis (Zaware et al., 2011).
Structural Analysis and Reactivity
In another study, the reaction of certain tetrahydropyran derivatives with iodine was explored, resulting in various iodine-substituted compounds. These reactions, along with NMR and molecular weight analyses, provide insights into the structural and reactive properties of tetrahydropyran compounds (Singh et al., 2001).
Catalytic Applications
- Molecular Sieve-Supported Zinc Catalyst: In a study focusing on the synthesis of pentasubstituted 4H-pyrans, a molecular sieve modified with zinc(II) was used as a heterogeneous catalyst. This demonstrates the potential use of tetrahydropyran derivatives in catalysis, offering advantages like better yield, shorter reaction time, and mild conditions (Magyar & Hell, 2018).
Medicinal Chemistry
- Synthesis of Biological Compounds: Tetrahydropyran derivatives have been utilized in the synthesis of biologically active compounds. For example, the synthesis of trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones showed inhibitory activity against the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterogenesis. This highlights the potential of tetrahydropyran derivatives in developing pharmaceuticals (Prugh et al., 1990).
Advanced Materials and Optics
- Nonlinear Optical Chromophores: Symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran, akin to this compound, have been synthesized with notable nonlinear optical properties and thermal decomposition temperatures. Such compounds find applications in advanced materials and optics (Moylan et al., 1996).
Future Directions
The future directions in the research of “4-(azidomethyl)tetrahydro-2H-pyran” and its derivatives could involve exploring their potential applications in various fields such as drug synthesis . Further studies could also focus on developing more efficient and environmentally friendly methods for their synthesis .
Mechanism of Action
Target of Action
It’s known that azido compounds can interact with a variety of biological targets due to their high reactivity .
Mode of Action
Azido groups are known for their high reactivity and ability to participate in click reactions, a type of chemical reaction used in drug synthesis .
Biochemical Pathways
Azido compounds are often used in the synthesis of pharmaceuticals due to their ability to undergo click reactions .
Result of Action
Azido compounds are known to be highly reactive and can participate in various chemical reactions, which could potentially lead to a wide range of biological effects .
properties
IUPAC Name |
4-(azidomethyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHKBMWMVXVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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